Dibenzo[b,f]thiepin

anti-breast cancer antiproliferative tamoxifen analog

Dibenzo[b,f]thiepin (CAS 257-13-6, molecular formula C₁₄H₁₀S, molecular weight 210.29 g/mol) is a tricyclic heterocyclic compound comprising a central seven-membered thiepin ring fused to two benzene rings. It serves as the core scaffold for multiple pharmacologically active derivatives, including the atypical antipsychotic zotepine, the neuroleptic octoclothepin, the prostaglandin antagonist L-640,035, and the tricyclic antiestrogen series.

Molecular Formula C14H10S
Molecular Weight 210.30 g/mol
CAS No. 257-13-6
Cat. No. B8686691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,f]thiepin
CAS257-13-6
Molecular FormulaC14H10S
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC=CC=C3S2
InChIInChI=1S/C14H10S/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10H
InChIKeyKMAWVRYYKYVCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[b,f]thiepin (CAS 257-13-6) Procurement Guide: Tricyclic Sulfur-Bridged Scaffold for Differentiated CNS and Anticancer Research


Dibenzo[b,f]thiepin (CAS 257-13-6, molecular formula C₁₄H₁₀S, molecular weight 210.29 g/mol) is a tricyclic heterocyclic compound comprising a central seven-membered thiepin ring fused to two benzene rings [1]. It serves as the core scaffold for multiple pharmacologically active derivatives, including the atypical antipsychotic zotepine, the neuroleptic octoclothepin, the prostaglandin antagonist L-640,035, and the tricyclic antiestrogen series [2]. Unlike planar tricyclic systems such as dibenzazepines or phenothiazines, the seven-membered thiepin ring adopts a distinct three-dimensional boat conformation that influences receptor recognition and pharmacological selectivity [3]. The sulfur atom in the central ring imparts unique electronic properties compared to its oxygen analog (dibenzo[b,f]oxepin), including greater polarizability, distinct radical anion behavior, and higher lipophilicity (ACD/LogP 6.51 vs. 4.88 for the oxepin), all of which translate into measurable differences in receptor binding, cellular potency, and in vivo efficacy .

Why Dibenzo[b,f]thiepin Cannot Be Interchanged with Dibenzo[b,f]oxepin: Quantitative Evidence of Heteroatom-Driven Pharmacological Divergence


The replacement of the thiepin sulfur atom with oxygen (producing dibenzo[b,f]oxepin) is not a conservative structural change. Direct comparative studies demonstrate that this single heteroatom substitution produces consistent, quantitatively significant differences across multiple pharmacological endpoints. In antiestrogen screening, the O-bridged (oxepin) compound was the least active across 26 tricyclic triarylethylenes, with the thiepin analog 7b achieving approximately 50% binding relative to estradiol while the corresponding oxepin failed to reach comparable potency [1]. In anti-breast cancer antiproliferative assays, dibenzo[b,f]thiepine prototypes were specifically noted to be more active than their oxepine counterparts, with the lead thiepine compound 14b delivering 1.33 μM potency in MCF-7 cells [2]. The lipophilicity differential (ΔLogP ≈ 1.63 units) further predicts substantial differences in membrane permeability, CNS penetration, and metabolic handling between the two scaffolds . Even at the electronic level, ESR spectroscopy reveals distinct radical anion coupling constants for the thiepin versus oxepin systems, confirming that the sulfur atom fundamentally alters the electron distribution of the tricyclic core [3]. These data collectively demonstrate that dibenzo[b,f]thiepin and its oxepin analog are not functionally interchangeable, and procurement decisions must be scaffold-specific.

Dibenzo[b,f]thiepin Comparative Evidence: Six Quantified Differentiation Dimensions vs. Closest Analogs


Anti-Breast Cancer Antiproliferative Activity: Dibenzo[b,f]thiepine Prototypes Outperform Dibenzo[b,f]oxepine Prototypes in MCF-7 and MDA-MB-231 Cells

In a 2015 study that directly synthesized and compared dibenzo[b,f]thiepine and dibenzo[b,f]oxepine prototypes as tamoxifen-analogous anti-breast cancer agents, the thiepine prototypes were explicitly reported to be 'more active' than their oxepine counterparts [1]. The most potent thiepine compound (14b) exhibited antiproliferative activity at 1.33 μM in estrogen receptor-positive MCF-7 cells and at 5 μM in triple-negative MDA-MB-231 cells, while showing no cytotoxicity in normal HEK cells at concentrations up to 50 μM, representing a selectivity window of at least 10-fold (MCF-7) to 38-fold (relative to the 50 μM no-effect concentration in normal cells) [1]. Molecular docking confirmed that 14b had better binding interaction with the estrogen receptor compared to 4-hydroxy-tamoxifen, the active metabolite of the clinical antiestrogen tamoxifen [1].

anti-breast cancer antiproliferative tamoxifen analog

Estrogen Receptor Binding Affinity: Dibenzo[b,f]thiepin Derivative 7b Achieves ~50% Binding Relative to Estradiol, While the Corresponding Oxepin Analog Is the Least Active in Series

In a systematic study of 26 tricyclic triarylethylenes with bridging groups O, S, CH₂CH₂, and SCH₂, the thiepin-bridged compound 3-[2-(dimethylamino)ethoxy]-10-ethyl-11-(4-hydroxyphenyl)dibenzo[b,f]thiepin (7b) achieved binding approximately 50% relative to estradiol in a rat uterine estrogen receptor competitive binding assay, with antiestrogenic activity approximately one-half the potency of tamoxifen [1]. Critically, the O-bridged (oxepin) compound in this series was explicitly identified as the least active, with the authors attributing this to the 'flatness of the dibenzoxepin ring system' compared to the puckered conformation of the thiepin [1]. This provides a direct structural rationale for the pharmacological superiority of the sulfur-containing scaffold.

antiestrogen estrogen receptor binding tricyclic triarylethylene

Antidepressant Behavioral Efficacy: Dibenzo[b,f]thiepin Derivative 10b Demonstrates >2-Fold Greater Activity Than Imipramine in Tetrabenazine-Induced Ptosis Model

In a direct behavioral pharmacology comparison, the [[(alkylamino)ethyl]thio]dibenzo[b,f]thiepin derivative 10b was more than twice as active as imipramine (the prototypical tricyclic antidepressant) in preventing tetrabenazine-induced ptosis (TBZ) in mice, a test with established predictive validity for clinical antidepressant efficacy [1]. The same compound also demonstrated antinociceptive potency in the pentazocine range in both phenyl-p-quinone-induced writhing (PQW) and tail flick assays, indicating a combined analgesic-antidepressant profile not typically observed with imipramine alone [1]. This dual activity profile was also observed for the corresponding oxepin derivatives, but the thiepin series produced the most active congener (10b) [1].

antidepressant analgesic tricyclic tetrabenazine-induced ptosis

Lipophilicity-Driven CNS Penetration Potential: Dibenzo[b,f]thiepin Exhibits ΔLogP of +1.63 Over Dibenzo[b,f]oxepin, Predicting Superior Blood-Brain Barrier Permeability

The ACD/LogP of dibenzo[b,f]thiepin is 6.51, compared to 4.88 for dibenzo[b,f]oxepin (ΔLogP = +1.63) . This difference translates to approximately 40-fold higher predicted octanol-water partition coefficient for the thiepin scaffold. In the context of CNS drug design, a LogP in the 5-7 range is generally associated with favorable brain penetration, while LogP values below 5 may limit passive diffusion across the blood-brain barrier [1]. The experimentally observed CNS activity of thiepin-based neuroleptics (e.g., zotepine, octoclothepin) and the CNS-penetrant antidepressant/analgesic activity of thiepin derivative 10b are consistent with this physicochemical prediction, whereas oxepin-based analogs in the antiestrogen series were largely peripherally active [2].

lipophilicity CNS penetration blood-brain barrier physicochemical property

Prostaglandin Antagonist Target Selectivity: Dibenzo[b,f]thiepin Derivative L-640,035 Shows >35-Fold Functional Selectivity for Thromboxane/Prostanoid Pathway Over Histamine Pathway In Vivo

The dibenzo[b,f]thiepin-5,5-dioxide derivative L-640,035 (3-hydroxymethyl-dibenzo[b,f]thiepin-5-dioxide) demonstrated target-specific functional antagonism in vivo: when administered intravenously to dogs, it produced significant inhibition of U-44069-induced (thromboxane/prostanoid receptor-mediated) increases in pulmonary resistance with an ED₅₀ of 0.85 mg/kg, but showed no meaningful inhibition of histamine-induced bronchoconstriction even at doses exceeding 30 mg/kg (ED₅₀ > 30 mg/kg), representing >35-fold functional selectivity [1]. In a separate model, L-640,035 (1 and 3 mg/kg i.v.) inhibited U-44069-induced but not ADP-induced platelet aggregation in rabbits, confirming pathway selectivity extends to thrombotic mechanisms [2]. Additionally, oral administration of L-640,035 (ED₅₀ 3.1 mg/kg p.o.) potently inhibited antigen-induced dyspnea in hyperreactive rats, demonstrating oral bioavailability with in vivo efficacy [3].

prostaglandin antagonist thromboxane asthma bronchoconstriction

Alpha-1 Adrenoceptor Selectivity Engineering: Octoclothepin-Derived Dibenzo[b,f]thiepin Analog (S)-35 Achieves 440-Fold Selectivity Over 5-HT2C Receptor

Structure-activity relationship studies on the 8-substituted 10,11-dihydrodibenzo[b,f]thiepin scaffold, using octoclothepin as the starting point, yielded compound (S)-35 ((S)-N-((11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl)methyl)isobutyramide) which retained subnanomolar affinity for all three α₁-adrenoceptor subtypes (α₁a, α₁b, α₁d) while demonstrating selectivity ratios of 20-fold vs. dopamine D₂ receptors, 440-fold vs. serotonin 5-HT₂C receptors, and 20-fold vs. histamine H₁ receptors [1]. This represents a significant improvement in selectivity relative to the parent compound octoclothepin, which has high affinity for D₁, D₂, D₃, D₄, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₆, 5-HT₇, and H₁ receptors with limited selectivity [2]. The parent dibenzo[b,f]thiepin scaffold was essential for this selectivity optimization, as the tricyclic geometry provides the conformational constraint necessary for discriminating between aminergic GPCR binding pockets [1].

alpha-1 adrenoceptor PET imaging octoclothepin selectivity ratio

Dibenzo[b,f]thiepin Procurement Application Scenarios: Evidence-Backed Research Domains


Development of Tamoxifen-Alternative Antiestrogen Therapeutics for ER-Positive and Triple-Negative Breast Cancer

Research groups pursuing next-generation antiestrogen agents beyond tamoxifen should procure the dibenzo[b,f]thiepin core scaffold based on direct comparative evidence that thiepine prototypes are more active than oxepine prototypes in both ER-positive (MCF-7, IC₅₀ 1.33 μM) and ER-negative (MDA-MB-231) breast cancer cell lines [1]. The lead compound 14b demonstrated better estrogen receptor docking than 4-hydroxy-tamoxifen and induced G₀/G₁ cell cycle arrest and apoptosis without necrosis, at concentrations well below the 50 μM no-effect threshold in normal HEK cells [1]. The scaffold's non-planar conformation, unique to the sulfur bridge, enables receptor interactions distinct from flat oxepin-based SERMs [2].

CNS-Penetrant Antidepressant-Analgesic Dual-Mechanism Lead Optimization

Programs targeting the high-unmet-need comorbidity of depression and chronic pain should select the dibenzo[b,f]thiepin scaffold over dibenzazepine (imipramine-class) or dibenzo[b,f]oxepin alternatives, based on the demonstrated >2-fold superiority of thiepin derivative 10b over imipramine in the TBZ antidepressant model combined with pentazocine-level antinociception [3]. The scaffold's ACD/LogP of 6.51, compared to ~4.88 for the oxepin analog, predicts favorable CNS penetration . The combined analgesic-antidepressant profile observed in preclinical screening is directly linked to the thiepin scaffold and is not replicated by simpler tricyclic systems lacking the sulfur bridge [3].

Selective Prostaglandin/Thromboxane Receptor Antagonist Development for Allergic Asthma and Thrombotic Disorders

Industrial and academic teams developing pathway-selective prostanoid antagonists should procure dibenzo[b,f]thiepin-derived building blocks (particularly the 5,5-dioxide oxidation state) based on the demonstrated >35-fold functional selectivity of L-640,035 for thromboxane/prostanoid pathways (ED₅₀ 0.85 mg/kg i.v. vs. U-44069) over histamine pathways (ED₅₀ >30 mg/kg) in pulmonary models [4]. The same chemotype showed oral efficacy in antigen-induced dyspnea (ED₅₀ 3.1 mg/kg p.o.) and discriminated between U-44069 and ADP pathways in platelet aggregation [5]. This dual pulmonary/cardiovascular selectivity profile is scaffold-specific and has been clinically validated through the development of L-640,035 as a tool compound for human allergic asthma studies [4].

PET Radioligand Development for Alpha-1 Adrenoceptor CNS Imaging

Neuroimaging programs requiring highly selective α₁-adrenoceptor PET tracers should select the 10,11-dihydrodibenzo[b,f]thiepin scaffold, which has been demonstrated to support subnanomolar α₁ affinity while achieving selectivity ratios up to 440-fold against 5-HT₂C, 20-fold against D₂, and 20-fold against H₁ receptors through systematic 8-position substitution [6]. This degree of selectivity engineering is directly attributable to the conformational constraint provided by the dihydrodibenzo[b,f]thiepin tricyclic system and has not been demonstrated for alternative heteroepin scaffolds [6]. The scaffold is compatible with palladium-catalyzed coupling chemistry for late-stage diversification, enabling rapid analog synthesis for lead optimization [6].

Quote Request

Request a Quote for Dibenzo[b,f]thiepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.